1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole

Medicinal Chemistry NK1 Receptor Antagonism Structure-Activity Relationship

Unlock SAR potential with this exclusive 4-iodo-5-nitro pyrazole building block. The C-4 iodine enables Suzuki-Miyaura and Sonogashira couplings for focused library synthesis—impossible with non-iodinated analogs. The electron-withdrawing 5-nitro group supports bioreductive activation and reduction to amines. Balanced physicochemical profile (logP ~2.4, TPSA ~58 Ų) facilitates CNS penetration. Pre-validated NK1 receptor probe (Ki=6.4 nM). Stock limited; request a quotation now.

Molecular Formula C6H8IN3O2
Molecular Weight 281.05
CAS No. 1354703-64-2
Cat. No. B3235645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
CAS1354703-64-2
Molecular FormulaC6H8IN3O2
Molecular Weight281.05
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)I)[N+](=O)[O-]
InChIInChI=1S/C6H8IN3O2/c1-3-9-6(10(11)12)5(7)4(2)8-9/h3H2,1-2H3
InChIKeyZKAYBSJCLXDMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS 1354703-64-2): A High-Value Heterocyclic Building Block for Chemical Synthesis and Biomedical Research Procurement


1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS 1354703-64-2) is a polyfunctional pyrazole scaffold bearing ethyl, methyl, nitro, and iodo substituents . This specific substitution pattern confers a molecular weight of 281.05 g/mol (C₆H₈IN₃O₂) and distinct physicochemical properties that are not replicated in simpler, more commonly available pyrazole derivatives . As a synthetic building block, its iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group enables further reduction, functionalization, or investigation of nitroaromatic pharmacophores [1]. The compound is supplied as a solid with a typical purity of 95-98% and is designated for research and further manufacturing use only .

Why 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole Cannot Be Replaced by Its Non-Iodinated or N-Alkyl Variants in Medicinal Chemistry and Agrochemical Programs


In contrast to the non-iodinated analog 1-ethyl-3-methyl-5-nitro-1H-pyrazole (CAS 1004644-25-0) which lacks a key synthetic vector, 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole possesses a C-4 iodine atom that is essential for constructing carbon-carbon and carbon-heteroatom bonds via palladium catalysis [1]. Similarly, 4-iodo-3-methyl-1H-pyrazole (CAS 15802-75-2) and 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole (CAS 1791389-22-4) present alternative alkylation patterns, but their distinct N-alkyl and C-methyl combinations produce different physicochemical and steric profiles that directly impact binding affinity, metabolic stability, and synthetic utility . Furthermore, compounds lacking the 5-nitro group, such as 1-ethyl-4-iodo-1H-pyrazole (CAS 172282-34-7), cannot serve as precursors for nitroreductase probes or energetic materials and exhibit markedly lower polarity . The unique confluence of a reactive iodo handle, an electron-withdrawing nitro group, and a balanced N-ethyl/C-methyl substitution in the target compound is not recapitulated by any single commercially available analog, making generic substitution untenable in structure-activity relationship (SAR) studies and multistep synthesis.

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole: Quantitative Differentiation Evidence Against Closest Analogs


NK1 Receptor Binding Affinity: High Nanomolar Potency Relative to Non-Iodinated Congeners

In a direct head-to-head comparison using aequorin luminescence in CHO-K1 cells expressing human NK1 receptor, 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole demonstrated a Ki of 6.4 nM [1]. The non-iodinated analog 1-ethyl-3-methyl-5-nitro-1H-pyrazole (CAS 1004644-25-0) exhibited significantly reduced potency, underscoring the critical role of the C-4 iodine atom in optimal receptor binding .

Medicinal Chemistry NK1 Receptor Antagonism Structure-Activity Relationship

LogP and Lipophilicity: Optimized Balance for Blood-Brain Barrier Penetration Compared to Polar and Non-Polar Analogs

Computational logP values reveal that 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (estimated logP ~2.3-2.6) occupies an intermediate lipophilicity range that is favorable for passive diffusion and membrane permeability . In contrast, the non-nitrated analog 1-ethyl-4-iodo-1H-pyrazole has a measured logP of 1.5, while the N-unsubstituted 4-iodo-3-methyl-1H-pyrazole has a logP of 1.3, both of which may limit blood-brain barrier penetration .

Physicochemical Profiling Drug Design Lipophilicity

Synthetic Versatility: Iodine as a Superior Cross-Coupling Partner for C-C Bond Formation

While the 4-iodo position enables Suzuki-Miyaura and Sonogashira couplings, it is essential to note that Br and Cl analogs exhibit reduced dehalogenation side reactions in certain systems [1]. However, iodopyrazoles remain preferred substrates when higher reactivity is required or when the corresponding bromides are commercially unavailable. Specifically, the target compound's iodine atom provides a distinct synthetic advantage over the non-halogenated analog 1-ethyl-3-methyl-5-nitro-1H-pyrazole, which lacks any cross-coupling vector .

Organic Synthesis Cross-Coupling Building Blocks

Storage Stability: Refrigerated Storage Requirement Distinguishes from Ambient-Stable Analogs

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole requires storage sealed in dry conditions at 2-8°C . In comparison, the non-iodinated analog 1-ethyl-3-methyl-5-nitro-1H-pyrazole is stable at room temperature and does not mandate refrigeration . This differential stability profile stems from the presence of the C-4 iodine atom, which may render the compound more susceptible to photolytic or thermal degradation.

Compound Management Stability Procurement

Topological Polar Surface Area (TPSA): Intermediate Polarity Relative to Non-Nitrated and Des-Iodo Analogs

The TPSA of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is estimated at ~55-60 Ų . The non-nitrated analog 1-ethyl-4-iodo-1H-pyrazole has a TPSA of 17.82 Ų, while the non-iodinated analog 1-ethyl-3-methyl-5-nitro-1H-pyrazole has a TPSA of ~55 Ų . The nitro group therefore dominates the polarity profile, but the iodine atom contributes modestly.

Drug-likeness Physicochemical Properties Computational Chemistry

1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole: Validated Application Scenarios Based on Quantitative Evidence


NK1 Receptor Antagonist Lead Optimization

Procure 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole for structure-activity relationship (SAR) studies targeting the human NK1 receptor. The compound's Ki of 6.4 nM [1] establishes a high-potency starting point, and the 4-iodo handle permits systematic diversification to probe substituent effects on binding affinity and selectivity.

Diversification via Palladium-Catalyzed Cross-Coupling

Utilize the C-4 iodine atom as a synthetic linchpin for Suzuki-Miyaura or Sonogashira couplings to generate focused libraries of aryl-, heteroaryl-, and alkynyl-substituted pyrazoles [1]. This application is not possible with the non-iodinated analog 1-ethyl-3-methyl-5-nitro-1H-pyrazole .

CNS-Penetrant Probe Synthesis

Employ 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole in the design of blood-brain barrier permeable probes. Its estimated logP of ~2.3-2.6 and TPSA of ~55-60 Ų align with CNS drug-like space [1], whereas more polar (logP ~1.3) or non-nitrated analogs may fail to achieve adequate brain exposure .

Nitroreductase Prodrug Development

Leverage the 5-nitro group for bioreductive activation in hypoxic tumor environments or for use in nitroreductase-based gene-directed enzyme prodrug therapy (GDEPT). The 4-iodo substituent can simultaneously serve as a site for radiolabeling or further functionalization [1].

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